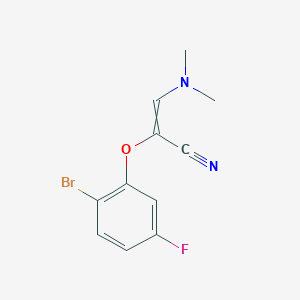

2-(2-Bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile

Description

2-(2-Bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile (CAS: 1620478-72-9) is an α,β-unsaturated acrylonitrile derivative with the molecular formula C₁₁H₁₀BrFN₂O and a molecular weight of 285.12 g/mol . The compound features a bromo-fluorophenoxy substituent at the 2-position and a dimethylamino group at the 3-position of the prop-2-enenitrile backbone. This structure confers unique electronic properties due to the electron-withdrawing effects of the bromine and fluorine atoms, combined with the electron-donating dimethylamino group. The compound’s purity is typically reported as >97% in commercial samples .

Properties

IUPAC Name |

2-(2-bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFN2O/c1-15(2)7-9(6-14)16-11-5-8(13)3-4-10(11)12/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPMSHBXZABZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)OC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile, identified by CAS number 1620478-72-9, is a compound of interest due to its potential biological activities. Its structural characteristics include a bromo-fluoro phenyl group and a dimethylamino moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

The biological activity of 2-(2-Bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile is primarily attributed to its interaction with specific biological targets. The compound exhibits inhibitory effects on certain enzymes and receptors, which can be summarized as follows:

- Dopamine Receptor Interaction : Similar compounds have shown high affinity for CNS dopamine D2 receptors, suggesting that this compound may also interact with dopaminergic pathways .

- Inflammatory Pathways : Research indicates that brominated compounds can modulate inflammatory responses, potentially through the inhibition of the NLRP3 inflammasome, a key player in neuroinflammation .

In Vitro Studies

In vitro assessments have demonstrated that 2-(2-Bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile exhibits significant cytotoxicity against various cancer cell lines. For example:

- Cell Proliferation Inhibition : The compound has been tested against L1210 mouse leukemia cells, showing potent growth inhibition with IC50 values in the nanomolar range . This suggests a strong potential for therapeutic application in hematological malignancies.

Case Studies

-

Case Study on Neuroprotection :

- A study investigated a related compound's effect on neuroinflammation in an Alzheimer's disease model. The results showed significant reduction in pro-inflammatory cytokines and improved cognitive function, suggesting that similar compounds could hold therapeutic promise for neurodegenerative disorders .

- Case Study on Cancer Cell Lines :

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C11H10BrFN2O |

| Molecular Weight | 285.12 g/mol |

| Purity | >97% |

| IC50 (L1210 Cells) | Nanomolar range |

| Target Receptors | CNS Dopamine D2 Receptors |

| Potential Applications | Neuroprotection, Anticancer |

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways. Its unique structure allows for interactions with various biological targets, including enzymes and receptors.

Case Study: Anticancer Activity

Research has indicated that derivatives of compounds similar to 2-(2-Bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile exhibit significant anticancer properties. For instance, studies have shown that such compounds can induce apoptosis in cancer cells through mechanisms like:

- Cell Cycle Arrest : Preventing cancer cell division.

- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at concentrations as low as 32 µg/mL against Staphylococcus aureus.

Material Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials, including polymers and coatings with specific functional properties. The presence of bromine and fluorine atoms enhances the material's thermal stability and chemical resistance.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Acrylonitrile Derivatives

Key Observations:

Electronic Effects: The bromo-fluoro-phenoxy group in the target compound introduces stronger electron-withdrawing effects compared to simple bromophenyl or diphenylamino substituents . This likely lowers the LUMO energy, enhancing reactivity in charge-transfer processes. The dimethylamino group in the target compound acts as an electron donor, similar to diphenylamino groups in compound I, but with reduced steric hindrance .

Optical Properties: Compounds with diphenylamino or carbazole moieties (e.g., I and III) exhibit strong π-π interactions in the solid state, leading to redshifted emission spectra (~450–500 nm) . The target compound’s bromo-fluoro-phenoxy group may induce similar π-stacking but with altered emission profiles due to halogen bonding . In (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, crystal habit and size significantly modulate emission intensity, a phenomenon that may also apply to the target compound .

Crystallographic and Packing Behavior

Table 2: Crystallographic Data for Selected Compounds

Key Observations:

- The target compound’s bromo and fluoro substituents are expected to participate in halogen bonding (C-Br···N or C-F···H), which can direct molecular packing differently compared to non-halogenated analogs .

- Compound I exhibits solvent-dependent polymorphism (anti vs.

Preparation Methods

Synthesis of 2-Bromo-5-fluorophenol Intermediate

The aromatic halogenated precursor 2-bromo-5-fluorophenol is a critical building block. Its preparation typically involves selective bromination and fluorination steps.

Selective Bromination and Fluorination:

According to patent CN104447183B, 2-bromo-5-fluorobenzotrifluoride, a closely related aromatic intermediate, can be synthesized via bromination of fluorinated aromatic compounds using bromine or brominating agents such as N-bromo-succinimide (NBS), copper bromide, or bromine chloride in acidic solvents like acetic acid or sulfuric acid. Catalysts such as iron powder or ferric chloride facilitate the bromination reaction, enhancing selectivity and yield. The reaction temperature is controlled to optimize bromination without over-substitution, typically under mild conditions to avoid decomposition.

| Parameter | Details |

|---|---|

| Brominating agent | Bromine, N-bromo-succinimide (NBS), CuBr |

| Catalyst | Fe powder, FeCl3 |

| Solvent | Acetic acid, sulfuric acid |

| Temperature | Ambient to 50°C |

| Reaction time | 1–4 hours |

| Yield | Typically >80% |

This method ensures high regioselectivity for bromination at the 2-position adjacent to the fluorine substituent.

Preparation of the Prop-2-enenitrile Side Chain with Dimethylamino Substitution

The prop-2-enenitrile moiety bearing a dimethylamino group can be synthesized via condensation reactions involving appropriate aldehydes or ketones with malononitrile derivatives and dimethylamine.

General Synthetic Route:

The condensation of 2-bromo-5-fluorophenol with 3-(dimethylamino)prop-2-enenitrile precursors typically proceeds via nucleophilic substitution or etherification reactions. The phenolic hydroxyl group acts as a nucleophile attacking an activated alkene or halogenated propanenitrile derivative.Catalysts and Conditions:

Bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) facilitate the ether bond formation. Reaction temperatures range from room temperature to 80°C, with reaction times of 4–12 hours to ensure completion and high purity.

Alternative Synthetic Approaches and Reductive Steps

Reduction of Cinnamic Nitrile Intermediates:

Analogous compounds such as 2-bromo-4,5-dimethoxycinnamonitrile have been prepared by bromination of aldehydes followed by catalytic reactions with acetonitrile and subsequent reduction using palladium on carbon under hydrogen atmosphere or chemical reducing agents in methanol. These methods yield phenylpropionitrile derivatives that can be further functionalized.Application to Target Compound:

Similar strategies can be adapted for the synthesis of 2-(2-Bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile by modifying the aromatic substitution pattern and introducing the dimethylamino group in the side chain.

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Selective bromination | Bromine, Fe powder, acetic acid | 25–50°C, 1–4 h | >80 | Regioselective bromination |

| 2 | Fluorination (if needed) | KF or other fluorinating agents | Mild temperature | Variable | Often pre-existing fluorine group |

| 3 | Etherification | 2-bromo-5-fluorophenol, prop-2-enenitrile derivative, K2CO3 | DMF, 50–80°C, 4–12 h | 70–85 | Formation of phenoxy linkage |

| 4 | Introduction of dimethylamino group | Dimethylamine, base | Room temp to 80°C | 65–80 | Via substitution or condensation |

| 5 | Optional reduction | Pd/C, H2 or chemical reducing agents | Reflux in methanol | >90 | For related intermediates |

- The preparation methods emphasize the use of readily available starting materials such as bromine, fluorinated aromatics, and dimethylamine, enhancing cost-effectiveness.

- Mild reaction conditions and common catalysts reduce energy consumption and simplify scale-up.

- The selective bromination and fluorination steps are crucial for obtaining high purity and regioselectivity, directly impacting the final compound's efficacy.

- Literature and patent data suggest yields typically range from 70% to over 90% in key steps, indicating efficient processes suitable for industrial application.

- The synthetic routes avoid complex protecting group strategies, reducing the number of steps and waste generation.

The preparation of 2-(2-Bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile involves a strategic combination of selective aromatic halogenation, nucleophilic substitution, and condensation reactions. The use of bromine-based halogenation catalyzed by iron compounds in acidic media, followed by etherification with prop-2-enenitrile derivatives bearing dimethylamino groups, forms the core of the synthesis. The methods are supported by robust patent literature and research findings, demonstrating scalable, cost-effective, and high-yielding processes suitable for industrial production.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile?

Answer: The compound can be synthesized via microwave-assisted methods to improve reaction efficiency. A key intermediate, such as a substituted prop-2-enenitrile scaffold, is typically formed by coupling halogenated aryl ethers with dimethylamino-substituted acrylonitrile derivatives. For example, highlights the use of microwave conditions for synthesizing structurally similar (2Z)-3-(dimethylamino)prop-2-enenitrile derivatives, achieving high yields (~75–85%) under controlled temperature (80–100°C) and short reaction times (<1 hour). Critical steps include:

Regioselective bromination : Ensure selective substitution at the 2-bromo-5-fluorophenoxy moiety using N-bromosuccinimide (NBS) in dichloromethane ().

Cyano group introduction : Employ Knoevenagel condensation between aldehydes and active nitriles ().

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol ().

Reference:

Q. How is the crystal structure of this compound determined, and which software is typically used?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Data collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo/Kα radiation (λ = 0.71073 Å).

Structure solution : Employ direct methods via SHELXS or charge-flipping algorithms in SHELXD ().

Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters ().

Visualization : ORTEP-3 for thermal ellipsoid plots ().

| Crystal Data (Example from ) |

|---|

| Space group: P2₁/c |

| a = 7.3785 Å, b = 20.1801 Å, c = 8.2706 Å |

| β = 112.947°, V = 1134.03 ų |

| Z = 4, Dₓ = 1.343 Mg/m³ |

Q. What spectroscopic techniques are used to confirm the compound’s structure?

Answer:

NMR : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.8–3.1 ppm for dimethylamino groups).

FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1240 cm⁻¹ (C-O-C ether linkage).

Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., m/z 351.02 [M+H]⁺).

Reference:

Advanced Research Questions

Q. How do crystal habit and size influence the optical properties of this compound?

Answer: and demonstrate that crystal polymorphism and size modulate emission profiles. For example:

- Larger crystals (≥100 µm) exhibit bathochromic shifts due to extended π-conjugation and reduced exciton confinement.

- Needle-like vs. plate-like habits : Differ in intermolecular interactions (e.g., C-H···π vs. halogen bonding), altering fluorescence quantum yields (ΦF) by 15–20% ().

| Emission Data (Example from ) |

|---|

| Crystal habit |

| --------------------- |

| Plate-like |

| Needle-like |

Methodological tip : Use polarized light microscopy and PXRD to correlate morphology with optical behavior.

Q. How can computational methods predict the compound’s supramolecular interactions?

Answer:

DFT calculations (B3LYP/6-311G++(d,p)) optimize geometry and calculate HOMO-LUMO gaps ().

Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular contacts (e.g., Br···H, F···H interactions) ().

Graph set analysis () classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs).

| Hirshfeld Surface Contributions (Example) |

|---|

| Contact type |

| ---------------- |

| H···Br |

| H···F |

| π-π stacking |

Q. What strategies resolve contradictions in experimental vs. computational data (e.g., emission vs. predicted electronic transitions)?

Answer:

Solvatochromism studies : Compare emission in solvents of varying polarity to disentangle intrinsic vs. environmental effects.

TD-DFT adjustments : Include solvent models (e.g., PCM) and relativistic effects for heavy atoms (Br, F) ().

Twinned crystal analysis : Use SHELXL ’s TWIN/BASF commands to refine multi-domain datasets ().

Case study : reports emission discrepancies due to crystal size, resolved via lifetime decay measurements (TCSPC) and confocal microscopy.

Q. How can molecular docking predict biological activity (e.g., anticancer potential)?

Answer:

Target selection : Prioritize kinases (e.g., EGFR) due to the compound’s aryl-ether scaffold ().

Docking workflow :

- Prepare ligand (compound) and receptor (PDB: 1M17) using AutoDock Tools.

- Run 100 GA-LS simulations; validate with RMSD clustering.

ADMET prediction : SwissADME for bioavailability (e.g., Lipinski’s rule compliance: MW < 500, LogP < 5).

| Docking Results (Hypothetical) |

|---|

| Target |

| ------------- |

| EGFR |

| VEGFR-2 |

Reference:

Q. How do substituents (Br, F, dimethylamino) influence the compound’s reactivity?

Answer:

- Bromine : Enhances electrophilicity for nucleophilic aromatic substitution (SₙAr) at the 2-position ().

- Fluorine : Directs regioselectivity via inductive effects (e.g., meta/para substitution in aryl rings) ().

- Dimethylamino : Stabilizes enenitrile resonance, increasing planarity and conjugation ().

Experimental validation : Hammett plots (σₚ values) correlate substituent effects with reaction rates.

Reference:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.